2,4-Difluorobenzaldehído

Descripción general

Descripción

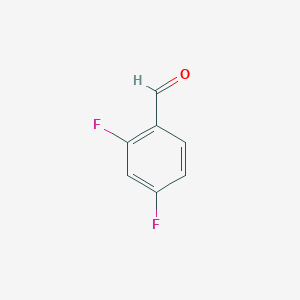

El 2,4-Difluorobenzaldehído es un compuesto orgánico con la fórmula molecular C7H4F2O. Es un derivado del benzaldehído, donde dos átomos de hidrógeno en el anillo de benceno son reemplazados por átomos de flúor en las posiciones 2 y 4. Este compuesto es conocido por sus propiedades químicas únicas y se utiliza en diversas aplicaciones científicas e industriales .

Aplicaciones Científicas De Investigación

El 2,4-Difluorobenzaldehído tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 2,4-difluorobenzaldehído implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como electrófilo, reaccionando con nucleófilos en sistemas biológicos. También puede inhibir ciertas enzimas formando enlaces covalentes con residuos del sitio activo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2,4-Difluorobenzaldehído se puede sintetizar mediante varios métodos:

Fluoración de 2,4-Diclorobenzaldehído: Este método implica la reacción de 2,4-diclorobenzaldehído con fluoruro de potasio en un disolvente aprótico dipolar.

Reducción, diazotación y fluoración de nitrotolueno: Este proceso de varios pasos comienza con nitrotolueno, que se reduce, diazotiza y luego se fluora para obtener 2,4-difluorotolueno.

Métodos de producción industrial: La producción industrial de this compound generalmente implica la fluoración de 2,4-diclorobenzaldehído utilizando fluoruro de potasio en presencia de un catalizador como el éter dialkílico de etilenglicol .

Análisis De Reacciones Químicas

El 2,4-Difluorobenzaldehído experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.

Reducción: El grupo aldehído se puede reducir para formar 2,4-difluorobencil alcohol.

Sustitución: Los átomos de flúor se pueden reemplazar por otros sustituyentes a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan normalmente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.

Productos principales:

Oxidación: Ácido 2,4-Difluorobenzoico.

Reducción: 2,4-Difluorobencil alcohol.

Sustitución: Diversos benzaldehídos sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

El 2,4-Difluorobenzaldehído se puede comparar con otros benzaldehídos fluorados, como:

- 2-Fluorobenzaldehído

- 3-Fluorobenzaldehído

- 4-Fluorobenzaldehído

Singularidad:

- Posición de los átomos de flúor: La ubicación única de los átomos de flúor en las posiciones 2 y 4 en el this compound le confiere propiedades químicas distintas en comparación con sus isómeros .

- Reactividad: La presencia de dos átomos de flúor mejora su reactividad en las reacciones de sustitución nucleofílica .

Compuestos similares:

- 2-Fluorobenzaldehído: Átomo de flúor en la posición 2.

- 3-Fluorobenzaldehído: Átomo de flúor en la posición 3.

- 4-Fluorobenzaldehído: Átomo de flúor en la posición 4 .

En conclusión, el this compound es un compuesto versátil con aplicaciones significativas en diversos campos de la ciencia y la industria. Sus propiedades químicas únicas y su reactividad lo convierten en un intermedio importante en la síntesis de numerosos compuestos valiosos.

Actividad Biológica

2,4-Difluorobenzaldehyde (DFBA), a fluorinated aromatic aldehyde, has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of DFBA, exploring its pharmacological properties, enzymatic interactions, and implications in drug development.

- Molecular Formula : CHFO

- Molecular Weight : 142.10 g/mol

- Physical State : Colorless to light orange liquid

- Flash Point : 55 °C

Enzymatic Interactions

DFBA has been studied for its interaction with various enzymes. A notable study reported that DFBA undergoes enzymatic Baeyer-Villiger oxidation catalyzed by the flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO). This enzyme exhibited significant activity towards DFBA, converting it into corresponding fluorophenyl formates and minor amounts of fluorobenzoic acids. The reaction demonstrated that DFBA could serve as a substrate without substrate inhibition, which is an advantage for enzymatic processes .

Pharmacological Potential

Research indicates that DFBA derivatives may possess significant pharmacological properties. For instance, compounds derived from DFBA have been evaluated for their inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism and type 2 diabetes management. One study highlighted that certain DFBA derivatives showed promising DPP-4 inhibitory activity, suggesting their potential as therapeutic agents for diabetes treatment .

Structure-Activity Relationship (SAR)

The biological activity of DFBA can be influenced by its structural modifications. The introduction of fluorine substituents at specific positions on the benzaldehyde ring has been shown to enhance the potency of compounds against DPP-4. For example, the presence of a fluorine atom at the 4-position significantly increased metabolic stability and DPP-4 inhibitory activity compared to non-fluorinated analogs .

Case Study 1: DPP-4 Inhibition

A series of DFBA derivatives were synthesized and tested for their DPP-4 inhibitory activity. The most potent compound exhibited an IC value of 4.9 nM, demonstrating a marked improvement over existing DPP-4 inhibitors like sitagliptin. The study concluded that the structural features of DFBA play a critical role in enhancing its pharmacological efficacy .

| Compound | IC (nM) | Remarks |

|---|---|---|

| DFBA Derivative A | 4.9 | Highly potent |

| Sitagliptin | ~10 | Standard comparator |

Case Study 2: Enzymatic Conversion

In another investigation focusing on the enzymatic conversion of DFBA, it was found that HAPMO efficiently catalyzed the transformation of DFBA into fluorophenols. This reaction pathway highlights the utility of DFBA in synthesizing valuable intermediates for pharmaceutical applications .

Propiedades

IUPAC Name |

2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGPCBACLBHDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165788 | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-35-2 | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2,4-Difluorobenzaldehyde?

A1: 2,4-Difluorobenzaldehyde can be synthesized through several methods. One approach involves a multistep process starting from toluene, involving nitration, reduction using sodium polysulfide, further reduction with hydrazine hydrate, and a final Schiemann reaction. This method results in a 36.3% overall yield []. Another method utilizes 1,3-difluorobenzene reacted with carbon monoxide in the presence of aluminum chloride (AlCl3) and hydrochloric acid (HCl) as catalysts under pressurized carbon monoxide atmosphere [].

Q2: What is the preferred conformation of 2,4-Difluorobenzaldehyde?

A2: Microwave spectroscopic studies have confirmed that the O-trans conformer is the preferred conformation for 2,4-Difluorobenzaldehyde []. This suggests the aldehyde group (-CHO) is oriented trans to the oxygen atom of the adjacent fluorine.

Q3: How does the fluorine substitution in 2,4-Difluorobenzaldehyde influence its reactivity in the Baeyer-Villiger oxidation?

A3: Research shows that the presence of fluorine atoms significantly impacts the enzymatic Baeyer-Villiger oxidation of 2,4-Difluorobenzaldehyde catalyzed by the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) []. While chemical Baeyer-Villiger oxidations often yield benzoic acids from electron-poor benzaldehydes, HAPMO displays a high preference for producing fluorophenols from 2,4-Difluorobenzaldehyde. This selectivity suggests that interactions within the enzyme's active site, possibly with amino acids or the flavin cofactor, influence the migratory group preference towards the phenyl ring [].

Q4: How does 2,4-Difluorobenzaldehyde behave in condensation reactions?

A4: 2,4-Difluorobenzaldehyde readily undergoes condensation reactions, as exemplified by its use in synthesizing chalcone derivatives []. In a study, 2,4-Difluorobenzaldehyde was successfully reacted with 2,4-dimethyl-5-acetylthiazole under acidic conditions to yield (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one []. This demonstrates its utility in constructing molecules with potentially valuable pharmaceutical properties.

Q5: How is 2,4-Difluorobenzaldehyde utilized in synthesizing more complex molecules?

A5: 2,4-Difluorobenzaldehyde serves as a crucial starting material in the multistep synthesis of fluorinated analogs of 5,7-dihydroxytryptamine (5,7-DHT), specifically 4-fluoro-, 6-fluoro-, and 4,6-difluoro-5,7-DHTs []. The strategic introduction of fluorine in these analogs was achieved through regioselective hydroxylation and formylation reactions, highlighting the versatility of 2,4-Difluorobenzaldehyde in building complex molecules with potential biological activity.

Q6: Has 2,4-Difluorobenzaldehyde been used in synthesizing pharmaceutical compounds?

A6: Yes, a chemo-enzymatic approach utilizing 2,4-Difluorobenzaldehyde has been developed for synthesizing Efinaconazole, a clinically used antifungal agent []. This method employs benzaldehyde lyase (BAL) to catalyze the critical benzoin condensation step, offering a potentially greener and more efficient alternative to traditional chemical synthesis [].

Q7: What is known about the crystal structure of compounds derived from 2,4-Difluorobenzaldehyde?

A7: Crystallographic studies provide insights into the solid-state arrangements of 2,4-Difluorobenzaldehyde derivatives. For instance, 2,4-difluorobenzaldehyde benzoylhydrazone (C14H10F2N2O) exhibits a structure where molecules are connected through a network of hydrogen bonds, specifically N-H...O, C-H...O, and C-H...π(arene) interactions. These interactions collectively form intricate sheet-like structures within the crystal lattice [].

Q8: How do structural modifications of 2,4-Difluorobenzaldehyde derivatives influence their crystal packing?

A8: Slight changes in the substituents of 2,4-Difluorobenzaldehyde derivatives can significantly impact their crystal packing. For example, while 2,4-difluorobenzaldehyde isonicotinoylhydrazone (C13H9F2N3O) forms chains of rings linked by N—H⋯O and C—H⋯O hydrogen bonds, its dichloro analog, 2,3-dichlorobenzaldehyde isonicotinoylhydrazone (C13H9Cl2N3O), exhibits sheets of rings held together by N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds []. These variations highlight the sensitivity of crystal packing to even minor alterations in molecular structure.

Q9: Have there been computational studies on 2,4-Difluorobenzaldehyde derivatives?

A9: Yes, computational methods have been employed to study 2,4-difluorobenzaldehyde isonicotinoylhydrazone (I) and 2,3-dichlorobenzaldehyde isonicotinoylhydrazone (II) []. Researchers used techniques like GIAO, CSGT, and IGAIM to calculate 1H and 13C NMR chemical shifts. These calculations, performed at both ab initio Hartree-Fock and B3LYP levels with a 6-31+G(d,p) basis set, showed excellent agreement with experimental NMR data, particularly for the HF level []. This successful application of computational methods demonstrates their value in predicting and interpreting the spectroscopic properties of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.